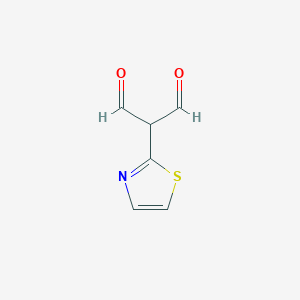
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Descripción general
Descripción
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane: is a fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 192.18 g/mol and a molecular formula of C9H11F3O . This compound is known for its high purity and versatility in advanced chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds .
Industrial Production Methods: : Industrial production methods for this compound typically involve bulk custom synthesis and procurement . The process ensures high purity and consistency, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: : trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include radical trifluoromethylation agents, which play a significant role in pharmaceuticals, agrochemicals, and materials .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can lead to the formation of various fluorinated intermediates .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is used as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: : Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances the biological activity and stability of the compounds .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism by which trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. This interaction can influence various pathways, enhancing the compound’s stability and activity .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other fluorinated cyclohexanes and ethynyl derivatives .
Uniqueness: : The presence of the trifluoromethoxy group in trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and biological activity .
Propiedades
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVNYMMHABSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241845 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231663-36-6 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)









![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
